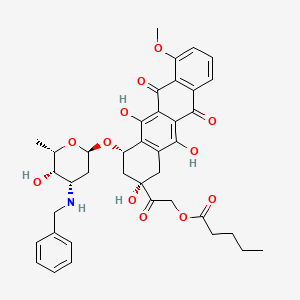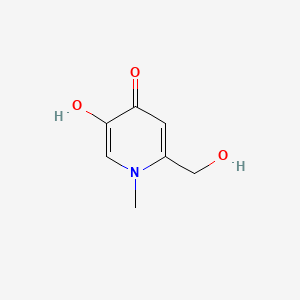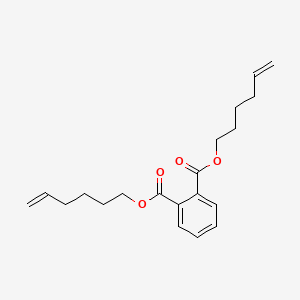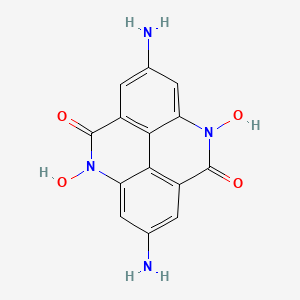
2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the pyrido[2,3,4,5-lmn]phenanthridine family, which is characterized by a fused ring system that includes both pyridine and phenanthridine moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 2,7-diamino-4,9-dihydro-4,9-dihydroxy- involves multiple steps. One common method includes the reduction of a precursor compound using iron powder in an aqueous ammonium chloride solution at elevated temperatures. The reaction is typically carried out at 100°C with vigorous stirring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used in the synthesis of the compound itself.
Substitution: Functional groups on the compound can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Iron powder in aqueous ammonium chloride solution.
Substitution: Various halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
2,7-Diamino-4,9-dihydro-4,9-dihydroxypyrido(2,3,4,5-lmn)phenanthridine-5,10-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 2,7-diamino-4,9-dihydro-4,9-dihydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 4,9-Dialkylpyrido(2,3,4,5-lmn)phenanthridine-5,10-dione
- 10-Alkoxy-4-alkylpyrido(2,3,4,5-lmn)phenanthridin-5-one
- 5,10-Dialkoxypyrido(2,3,4,5-lmn)phenanthridine
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
58996-11-5 |
|---|---|
Fórmula molecular |
C14H10N4O4 |
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
6,13-diamino-2,9-dihydroxy-2,9-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
InChI |
InChI=1S/C14H10N4O4/c15-5-1-7-11-9(3-5)18(22)14(20)8-2-6(16)4-10(12(8)11)17(21)13(7)19/h1-4,21-22H,15-16H2 |
Clave InChI |
HCBUDRIKLCCMEY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C3=C1C(=O)N(C4=CC(=CC(=C43)C(=O)N2O)N)O)N |
SMILES canónico |
C1=C(C=C2C3=C1C(=O)N(C4=CC(=CC(=C43)C(=O)N2O)N)O)N |
| 58996-11-5 | |
Sinónimos |
2,7-diamino-4,9-dihydroxy-5,10-dioxo-4,5,9,10-tetrahydro-4,9-diazapyrene 2,7-diamino-4,9-dioxo-5,10-dioxy-4,5,9,10-tetrahydro-4,9-diazapyrene DDDTDP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


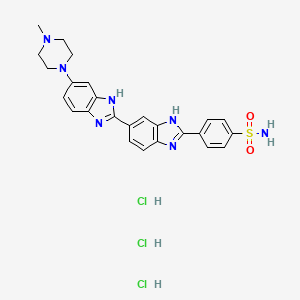

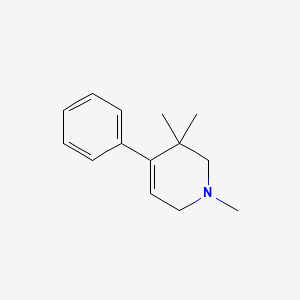
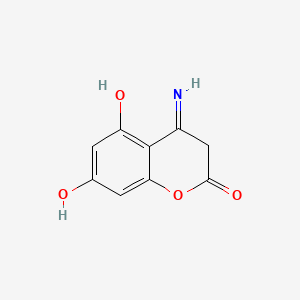
![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1194309.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(2,4,4-trimethyl-3-oxido-1,3-oxazolidin-2-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194310.png)
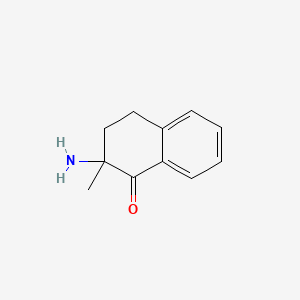
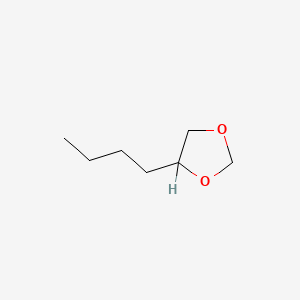
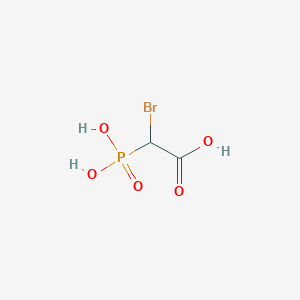
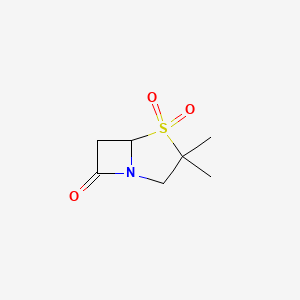
![(2S,3S,4S,5R,6R)-6-[4-[butyl(nitroso)amino]butoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1194317.png)
